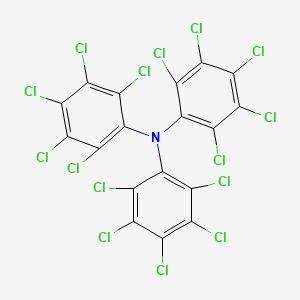
2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline is a highly chlorinated aromatic amine. This compound is known for its significant stability and resistance to degradation, making it useful in various industrial applications. Its molecular formula is C18Cl15N, and it has a high molecular weight of 761.99 g/mol .
Méthodes De Préparation
The synthesis of 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline typically involves the chlorination of aniline derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is usually carried out under controlled temperature and pressure conditions to ensure complete chlorination . Industrial production methods may involve large-scale chlorination reactors where the reaction parameters are meticulously controlled to achieve high yields and purity.
Analyse Des Réactions Chimiques
2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various chlorinated by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the partial or complete removal of chlorine atoms.
Common reagents used in these reactions include chlorine gas, sulfuryl chloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex chlorinated compounds.
Biology: Research studies often utilize this compound to understand the effects of chlorinated aromatic amines on biological systems.
Medicine: Its potential use in developing pharmaceuticals is being explored, particularly in the synthesis of drugs that require stable aromatic amine structures.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline involves its interaction with cellular components, leading to disruption of normal cellular functions. The highly chlorinated structure allows it to interact with and disrupt lipid membranes, proteins, and nucleic acids. This disruption can lead to cell death or inhibition of cellular processes, making it effective as a pesticide .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline include:
2,3,4,5,6-Pentachloroaniline: This compound has a similar structure but lacks the additional pentachlorophenyl groups.
Pentachlorophenol: Another highly chlorinated compound used as a pesticide and disinfectant.
2,3,4,5,6-Pentachloroanisole: This compound has a methoxy group instead of the amino group, leading to different chemical properties and applications
The uniqueness of this compound lies in its dual pentachlorophenyl groups, which confer additional stability and reactivity compared to its analogs.
Propriétés
Numéro CAS |
4181-19-5 |
|---|---|
Formule moléculaire |
C18Cl15N |
Poids moléculaire |
762.0 g/mol |
Nom IUPAC |
2,3,4,5,6-pentachloro-N,N-bis(2,3,4,5,6-pentachlorophenyl)aniline |
InChI |
InChI=1S/C18Cl15N/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 |
Clé InChI |
OHWNYEYQUNRMKB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















